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Compound of Interest

Compound Name:
Phenol, 3-[4-(2-pyridinyl)-2-

thiazolyl]-

CAS No.: 1152495-54-9

Cat. No.: B12111948

Get Quote

Abstract & Scope
This technical guide details the development, optimization, and validation of a High-

Performance Liquid Chromatography (HPLC) method for the analysis of KCC-07 (CAS:

315702-75-1).

Critical Scientific Clarification: While the acronym "KCC" is widely associated with the

Potassium-Chloride Cotransporter family (KCC2/KCC3), the specific chemical entity KCC-07 is

pharmacologically identified as a potent MBD2 (Methyl-CpG-binding domain protein 2) inhibitor.

This guide focuses on the analytical chemistry of the specific KCC-07 molecule: 3-[[4-(2-

Pyridinyl)-2-thiazolyl]amino]phenol.[1] The physicochemical properties of this structure dictate

the chromatographic strategy described below.

Physicochemical Profile & Method Strategy
Successful HPLC method development requires a "structure-first" approach. We analyze the

molecule to predict retention behavior and solubility issues.
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Chemical Identity[1]
IUPAC Name: 3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}phenol[2]

Molecular Formula: C₁₄H₁₁N₃OS

Molecular Weight: 269.32 g/mol [1][3][4]

Solubility:

Water: Insoluble (Hydrophobic)

DMSO: ~100 mg/mL

Ethanol: ~54 mg/mL

Functional Group Analysis (Chromatographic
Implications)

Moiety pKa (Approx)
Chromatographic
Impact

Mitigation Strategy

Pyridine Ring ~5.2 (Basic N)

Causes peak tailing

due to interaction with

residual silanols on

silica columns.

Acidic Mobile Phase:

Use pH < 3.0 to fully

protonate the

nitrogen, or use end-

capped columns.

Phenol Group ~10.0 (Acidic OH)
Can ionize at high pH,

altering retention time.

pH Control: Maintain

pH < 8.0 to keep

phenol neutral

(hydrophobic

retention).

Thiazole Ring ~2.5 (Weak Base)

Contributes to

aromaticity and UV

absorption.

UV Detection: Strong

π-π* transitions allow

sensitive detection at

254 nm or 280 nm.
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Method Development Workflow
The following diagram illustrates the logical decision tree used to select the initial conditions for

KCC-07 analysis.

KCC-07 Structure Analysis

Hydrophobic (LogP > 2.5)

Basic Pyridine NitrogenSelect C18 Column
(End-capped for bases)

Mobile Phase Selection

Acidic Modifier (0.1% Formic Acid)
Protonates Pyridine (pH ~2.7)

Organic Modifier: Acetonitrile
(Sharper peaks for aromatics)

UV Detection
Scan 200-400nm (Max ~280nm)

Optimized Method:
C18, 0.1% FA/ACN Gradient

Click to download full resolution via product page

Figure 1: Decision matrix for KCC-07 HPLC method selection based on chemical structure.

Detailed Experimental Protocol
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Equipment & Reagents
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump,

DAD/PDA Detector).

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Waters XBridge C18.

Why? These columns are highly end-capped, reducing silanol interactions with the basic

pyridine ring of KCC-07.

Reagents:

Acetonitrile (HPLC Grade).

Water (Milli-Q, 18.2 MΩ).

Formic Acid (LC-MS Grade) or Trifluoroacetic Acid (TFA).

Preparation of Solutions
Stock Solution (1 mg/mL):

Weigh 10.0 mg of KCC-07 reference standard.

Transfer to a 10 mL volumetric flask.

Dissolve in 100% DMSO. (Note: Do not use water; the compound will precipitate).

Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

Pipette 50 µL of Stock Solution.

Dilute with 950 µL of 50:50 Water:Acetonitrile.

Critical Step: Diluting directly into 100% water may cause precipitation. Always use an

organic-aqueous mix for the diluent.
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Chromatographic Conditions (The "Gold Standard"
Method)

Parameter Setting Rationale

Column Temp 40°C

Improves mass transfer and

sharpens peaks for aromatic

amines.

Flow Rate 1.0 mL/min
Standard flow for 4.6mm ID

columns.

Injection Vol 5 - 10 µL Prevent column overload.

Mobile Phase A Water + 0.1% Formic Acid

Low pH (~2.7) keeps pyridine

protonated (BH+) preventing

tailing.

Mobile Phase B
Acetonitrile + 0.1% Formic

Acid

Acetonitrile provides lower

backpressure and better peak

shape than MeOH.

Detection UV @ 254 nm & 280 nm

280 nm is specific for the

phenol/pyridine conjugation;

254 nm is universal for

aromatics.

Gradient Program:

0.0 min: 5% B

1.0 min: 5% B (Hold for initial polarity)

8.0 min: 95% B (Linear ramp to elute KCC-07)

10.0 min: 95% B (Wash column)

10.1 min: 5% B (Re-equilibrate)

14.0 min: Stop
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Method Validation (ICH Q2 Guidelines)
To ensure the method is trustworthy for drug development, the following parameters must be

validated.

System Suitability Testing (SST)
Run 5 replicate injections of the Working Standard (50 µg/mL) before every sample set.

Retention Time %RSD: ≤ 1.0%

Peak Area %RSD: ≤ 1.0%

Tailing Factor (T): 0.8 ≤ T ≤ 1.5 (Critical for KCC-07 due to basic nitrogen).

Theoretical Plates (N): > 5000

Linearity & Range
Prepare calibration standards at 5, 10, 25, 50, and 100 µg/mL in 50:50 Water:ACN.

Acceptance Criteria: R² > 0.999.

Visual Check: Residual plot should show random distribution, not a "U" shape.

Accuracy (Recovery)
Spike KCC-07 into the relevant matrix (e.g., plasma extract or formulation buffer) at 3 levels

(80%, 100%, 120%).

Calculation: (Measured Conc / Spiked Conc) * 100.

Target: 98.0% - 102.0%.

Troubleshooting & Robustness
Common issues when analyzing KCC-07 and their scientific solutions.
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Observation Root Cause Corrective Action

Peak Tailing (> 1.5)
Interaction between Pyridine N

and silanols.

Increase buffer ionic strength

(add 10mM Ammonium

Formate) or switch to a

"Shield" RP column.

Split Peak
Sample solvent too strong

(100% DMSO).

Dilute sample in mobile phase

starting conditions (e.g., 10%

ACN in Water).

Retention Shift
pH fluctuation in Mobile Phase

A.

Use fresh Formic Acid or

buffer; ensure pH is < 3.0 to

keep ionization constant.

Carryover
KCC-07 sticking to injector

needle.

Use a needle wash solution of

90:10 ACN:Water with 0.1%

Formic Acid.

References
National Institutes of Health (NIH).KCC-07, MBD2 Inhibitor, Expands the Therapeutic

Window of DNA Damage Inducing Reagents. (2025).[5][6] Available at: [Link] (Note:

Contextual reference for biological application).

International Conference on Harmonisation (ICH).Validation of Analytical Procedures: Text

and Methodology Q2(R1). Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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